molecular formula C7H14BrN B1343224 3-(Bromomethyl)-1-methylpiperidine CAS No. 41886-04-8

3-(Bromomethyl)-1-methylpiperidine

Katalognummer: B1343224
CAS-Nummer: 41886-04-8
Molekulargewicht: 192.1 g/mol
InChI-Schlüssel: VZYZKPJAXWDZFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by a bromomethyl group attached to the third carbon of the piperidine ring and a methyl group attached to the nitrogen atom. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows: [ \text{1-Methylpiperidine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in the presence of catalysts can also be employed to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form 3-methyl-1-methylpiperidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed:

    Substitution: 3-Azidomethyl-1-methylpiperidine.

    Oxidation: this compound N-oxide.

    Reduction: 3-Methyl-1-methylpiperidine.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-1-methylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1-methylpiperidine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt protein function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative or application.

Vergleich Mit ähnlichen Verbindungen

    3-(Chloromethyl)-1-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of bromomethyl.

    3-(Aminomethyl)-1-methylpiperidine: Features an aminomethyl group in place of bromomethyl.

Uniqueness: 3-(Bromomethyl)-1-methylpiperidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom is a better leaving group, making it more reactive in nucleophilic substitution reactions. This property is advantageous in synthetic applications where high reactivity is desired.

Biologische Aktivität

3-(Bromomethyl)-1-methylpiperidine, also known as 3-BMPH, is a chemical compound characterized by its piperidine ring structure and a bromomethyl group at the third position. This compound has garnered attention in medicinal chemistry due to its potential reactivity and applications, although extensive research on its biological activity remains limited.

  • Molecular Formula: C₇H₁₅BrN
  • CAS Number: 41886-04-8
  • Structure: The piperidine ring provides a saturated heterocyclic framework, while the bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Currently, there is no specific literature detailing the mechanism of action for this compound. However, the presence of the bromomethyl group suggests potential interactions with various biological targets, possibly affecting enzyme activity or receptor binding. The compound's reactivity allows for the synthesis of derivatives that could exhibit different biological properties.

Biological Activity and Applications

While direct studies on the biological activity of this compound are scarce, related compounds have shown significant biological activities:

  • Antitumor Activity: Compounds with similar structures have been explored in cancer therapy. For instance, brominated compounds are often evaluated for their ability to inhibit PD-1/PD-L1 interactions in immune checkpoint blockade therapies .
  • Antimicrobial Properties: Some derivatives of piperidine compounds have demonstrated antimicrobial activity, particularly against Gram-negative bacteria .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructureUnique Features
This compound C₇H₁₅BrNBromine at position three; potential for nucleophilic reactions
1-Methylpiperidine C₅H₁₃NLacks halogen substitution; simpler structure
4-(Bromomethyl)-1-methylpiperidine C₇H₁₅Br₂NBromine at position four; different reactivity
3-(Chloromethyl)-1-methylpiperidine C₇H₁₄ClNChlorine instead of bromine; altered reactivity

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of 3-BMPH:

  • Inhibitory Effects on PD-L1: Studies have shown that small molecules with bromine substitutions can disrupt PD-1/PD-L1 interactions, leading to enhanced T-cell activation in cancer therapies . This suggests that 3-BMPH may have similar applications if further investigated.
  • Synthesis and Derivatives: The synthesis of 3-BMPH involves several steps that can yield various derivatives with potentially enhanced biological activities. Research has indicated that modifying the piperidine structure can lead to compounds with significant enzyme inhibition properties .

Eigenschaften

IUPAC Name

3-(bromomethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYZKPJAXWDZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(Hydroxymethyl)-1-methylpiperidine (2 g, 15.5 mmoles) was dissolved in anhydrous acetonitrile (32 mL) and anhydrous pyridine (2.02 mL, 24.8 mmoles) was added and the solution was cooled to 0° C. Dibromotriphenylphosphorane (8.49 g, 20.2 mmoles) was added at 0° C. and the mixture was allowed to warm up to 25° C. and was stirred for 94 h. The mixture was evaporated to dryness and the residue was chromatographed on a silica gel column (30×5 cm) using gradient elution with dichloromethane, 35% diethyl ether in dichloromethane and 5–10% methanol in dichloromethane as the eluant to give 3-(bromomethyl)-1-methylpiperidine (3.13 g, 100%): FABMS: m/z 192.1 (MH+); δH (CDCl3) 1.52 (1H, m, CH2), 1.99 (2H, m, CH2), 2.43 (1H, m, CH2), 2.75 (2H, m, CH2), 2.82 (1H, m, CH), 2.86/2.88 (3H, s, NCH3), 3.42/3.49 (2H, dd, —CH2Br) and 3.56 ppm (2H, m, CH2); δC (CDCl3) CH3: 44.3; CH2: 22.1, 26.6, 35.4, 54.8, 58.2; CH: 34.6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.